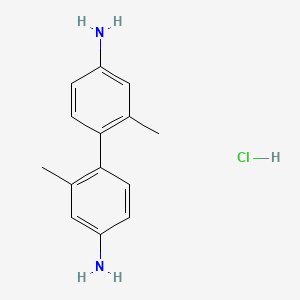

2,2'-Dimethylbenzidine hydrochloride

説明

特性

CAS番号 |

198487-76-2 |

|---|---|

分子式 |

C14H16N2.HCl C14H17ClN2 |

分子量 |

248.75 g/mol |

IUPAC名 |

4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |

InChIキー |

CZFJZGCNFULLBI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |

melting_point |

greater than 572 °F (NTP, 1992) |

物理的記述 |

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |

溶解性 |

50 to 100 mg/mL at 66 °F (NTP, 1992) |

製品の起源 |

United States |

Synthetic Methodologies and Industrial Production Processes of 2,2 Dimethylbenzidine Hydrochloride

Reductive Synthesis Pathways

Alkaline Reduction of Ortho-Nitrotoluene to 2,2'-Dimethylhydrazobenzene

The reduction of ortho-nitrotoluene in an alkaline medium is a common method to produce 2,2'-dimethylazoxybenzene, which is an intermediate that is further reduced to 2,2'-dimethylhydrazobenzene. tue.nl This initial reduction to the azoxy compound must be carried out in alkaline conditions. tue.nl One established method involves the use of zinc dust in an alkaline solution. tue.nl The subsequent reduction of the azoxy intermediate to the hydrazo compound can proceed in either alkaline or acidic media. tue.nl

For example, the reduction of nitrotoluene can be carried out at 60°C in an aqueous solution containing sodium xylene-sulphonate and sodium hydroxide (B78521). tue.nl Using a platinum cathode, a chemical yield of 88% for the corresponding azoxytoluene can be achieved. tue.nl

Catalytic Reduction of Ortho-Nitrotoluene

Catalytic hydrogenation offers an alternative route for the reduction of ortho-nitrotoluene. Various catalysts can be employed, including platinum on carbon, Raney nickel, or palladium on carbon. wikipedia.orgmasterorganicchemistry.com This method can be advantageous as it often proceeds under milder conditions and can offer high selectivity. The reduction of aromatic nitro compounds to their corresponding amines is a well-established industrial process. masterorganicchemistry.com

Reduction of 2,2'-Dinitrobenzidine via Catalytic Hydrogenation

The catalytic hydrogenation of 2,2'-dinitrobiphenyl (B165474) is another viable synthetic route. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine (B178648) hydrate (B1144303). researchgate.net The reaction conditions can be controlled to selectively yield the desired diamine. This process is a common and effective method for reducing nitroarenes to anilines. sci-hub.se

The efficiency of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, iron catalysts derived from the pyrolysis of iron-phenanthroline complexes on carbon have shown high yields (86-99%) and excellent chemoselectivity in the reduction of various nitroarenes. sci-hub.se

Chemical Reduction of 2,2'-Dinitrobenzidine using Metal-Based Reagents

Chemical reduction using metal-based reagents provides another pathway to 2,2'-diaminobiphenyl. Common reducing agents include metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com For example, the reduction of 2,2'-dinitrobiphenyl can be achieved using hydrazine hydrate catalyzed by Pd/C, which can lead to the formation of 2,2'-diaminobiphenyl. researchgate.net

Below is a table summarizing the different reductive synthesis pathways:

| Starting Material | Reductive Method | Key Reagents/Catalysts | Intermediate/Product |

| Ortho-Nitrotoluene | Alkaline Reduction | Zinc dust, NaOH | 2,2'-Dimethylhydrazobenzene |

| Ortho-Nitrotoluene | Catalytic Reduction | Pt/C, Raney Ni, Pd/C | 2,2'-Dimethylbenzidine (B1662071) |

| 2,2'-Dinitrobenzidine | Catalytic Hydrogenation | Pd/C, Hydrazine hydrate | 2,2'-Diaminobiphenyl |

| 2,2'-Dinitrobenzidine | Chemical Reduction | Fe, Sn, or Zn in acid | 2,2'-Diaminobiphenyl |

Acid-Catalyzed Rearrangement Techniques

The crucial step in forming the benzidine (B372746) structure is the acid-catalyzed rearrangement of the hydrazobenzene (B1673438) intermediate. This reaction, known as the benzidine rearrangement, is typically carried out in an acidic medium. researchgate.net

Optimization of Acidic Conditions (e.g., Dilute HCl, H₂SO₄)

The benzidine rearrangement of 2,2'-dimethylhydrazobenzene is highly dependent on the acidic conditions. tue.nl The reaction is typically promoted by acids, with the active species thought to be the diprotonated form of the hydrazobenzene. ic.ac.uk The choice of acid, its concentration, and the reaction temperature are critical parameters that must be optimized to maximize the yield of 2,2'-dimethylbenzidine and minimize the formation of byproducts. tue.nl

The rearrangement is generally carried out at temperatures ranging from 5 to 50°C using dilute hydrochloric acid or sulfuric acid. The chemical yield of the rearrangement is strongly influenced by the nature and pH of the solution, as well as the temperature. tue.nl Under optimized conditions, a chemical yield of about 80% is practically achievable. tue.nl The kinetic order of the reaction with respect to the acid can vary, indicating that different mechanisms may operate under different acid concentrations. rsc.org For instance, the rearrangement of 2-methoxyhydrazobenzene shows a kinetic order in acid that increases from 1.1 in very dilute acid to about 2.0 in more concentrated acid, suggesting two independent rearrangement mechanisms. rsc.org

The following table outlines the key parameters for the acid-catalyzed rearrangement:

| Parameter | Condition | Impact on Reaction |

| Acid | Dilute HCl or H₂SO₄ | Catalyzes the rearrangement |

| Temperature | 5–50°C | Affects reaction rate and byproduct formation |

| pH | Acidic | Essential for the rearrangement to occur |

Control of Reaction Temperature and Solvent Selection for Byproduct Minimization

The benzidine rearrangement is susceptible to the formation of various byproducts, including ortho- and para-semidines and diphenylines. The distribution of these products is highly dependent on the reaction conditions, with temperature and solvent playing critical roles.

Temperature Control: The acid-catalyzed rearrangement of 2,2'-dimethylhydrazobenzene to 2,2'-dimethylbenzidine is an exothermic process. Proper temperature control is paramount to favor the desired list-technology.comlist-technology.com-sigmatropic rearrangement that leads to the formation of the benzidine product. Lower temperatures generally favor the formation of the desired 2,2'-dimethylbenzidine, while elevated temperatures can lead to an increase in the formation of isomeric byproducts. Industrial processes often employ jacketed reactors with precise temperature monitoring and control systems to maintain the optimal temperature profile throughout the reaction.

Solvent Selection: The choice of solvent is another critical factor in minimizing byproduct formation. The solvent must be able to dissolve the starting hydrazo compound and be stable under the acidic reaction conditions. Aqueous and alcoholic solutions of strong mineral acids, such as hydrochloric acid or sulfuric acid, are commonly used. The polarity of the solvent can influence the reaction pathway. A solvent system that promotes the desired intramolecular rearrangement while minimizing intermolecular side reactions is ideal. The concentration of the acid catalyst is also a key parameter that is optimized in conjunction with the solvent and temperature.

| Parameter | Condition | Rationale |

| Reaction Temperature | Low to moderate | Favors the desired list-technology.comlist-technology.com-sigmatropic rearrangement, minimizing byproduct formation. |

| Solvent System | Aqueous or alcoholic solutions of strong mineral acids | Provides the necessary acidic environment and appropriate polarity for the reaction. |

| Acid Concentration | Optimized for specific solvent and temperature | Ensures efficient catalysis while controlling the rate of side reactions. |

Post-Synthetic Purification Strategies

Following the synthesis, a multi-step purification process is employed to isolate 2,2'-Dimethylbenzidine hydrochloride of high purity. The choice and sequence of these steps are dictated by the impurity profile of the crude product.

Recrystallization from Binary Solvent Systems

Recrystallization is a fundamental technique for purifying solid organic compounds. For this compound, a binary solvent system is often employed to achieve high purity. This technique involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (antisolvent) to induce crystallization as the solution cools. The principle is that the desired compound is highly soluble in the good solvent at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.

The selection of the solvent pair is critical. A common approach for amine hydrochlorides is to use a polar protic solvent, such as ethanol (B145695) or methanol, as the "good" solvent, and a less polar or non-polar solvent, such as toluene, hexane, or diethyl ether, as the "poor" solvent. The ratio of the two solvents is carefully controlled to maximize the recovery of the purified product.

Table of Potential Binary Solvent Systems for Recrystallization:

| "Good" Solvent | "Poor" Solvent (Antisolvent) |

| Ethanol | Toluene |

| Methanol | Diethyl Ether |

| Isopropanol | Hexane |

| Water | Acetone |

High-Purity Grade Attainment via Vacuum Sublimation

For applications requiring exceptionally high purity, such as in the synthesis of high-performance polymers or electronic materials, vacuum sublimation can be employed as a final purification step. This technique relies on the principle that at a reduced pressure, a solid can transition directly into the vapor phase without passing through a liquid phase. The vapor is then condensed on a cold surface to form highly pure crystals, leaving non-volatile impurities behind.

The key parameters for successful vacuum sublimation are temperature and pressure. The temperature must be high enough to provide a sufficient vapor pressure for the this compound to sublime at a reasonable rate, but low enough to prevent thermal decomposition. The vacuum must be deep enough to allow sublimation to occur at a practical temperature. The precise conditions are specific to the compound and the design of the sublimation apparatus.

Ion-Exchange Chromatography for Residual Catalyst Elimination

In the synthesis of this compound, residual acidic catalysts and any metal ions from the preceding reduction step can be present as impurities. Ion-exchange chromatography is a powerful technique for removing these ionic impurities.

The crude this compound solution is passed through a column packed with an appropriate ion-exchange resin. To remove residual acid (H+ ions) and cationic metal impurities, a cation-exchange resin is typically used. The positively charged impurities are retained on the resin, while the protonated 2,2'-Dimethylbenzidine cation passes through. Conversely, if anionic impurities are present, an anion-exchange resin would be employed. The choice of resin (strong vs. weak, and the specific functional group) depends on the specific impurities to be removed and the pH of the solution.

Table of Ion-Exchange Resin Types for Purification:

| Resin Type | Target Impurity | Mechanism |

| Strong Acid Cation Exchange | Metal Cations (e.g., from catalyst) | Ionic binding of metal ions to sulfonate functional groups on the resin. |

| Weak Acid Cation Exchange | Divalent Metal Cations | Ionic binding to carboxylic acid functional groups, often with higher selectivity. |

| Strong Base Anion Exchange | Anionic Impurities | Ionic binding of anionic species to quaternary ammonium (B1175870) functional groups. |

| Weak Base Anion Exchange | Strong Acid Anions | Ionic binding to primary, secondary, or tertiary amine functional groups. |

Scalability and Process Optimization in Large-Scale Synthesis

Translating the laboratory-scale synthesis of this compound to an industrial scale presents several challenges that require careful process optimization.

Key areas of focus for scalability and optimization include:

Heat Transfer: The exothermic nature of the benzidine rearrangement requires efficient heat removal to maintain optimal temperature control in large reactors. This is addressed through the design of the reactor's cooling system and agitation.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for consistent product quality and yield. The design of the agitator and baffles within the reactor is critical.

Reaction Kinetics: A thorough understanding of the reaction kinetics allows for the optimization of reaction time, temperature, and catalyst concentration to maximize throughput and minimize byproduct formation.

Process Safety: A comprehensive hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale handling of flammable solvents, corrosive acids, and potentially hazardous intermediates.

Automation and Control: Implementing automated control systems for monitoring and adjusting key process parameters (temperature, pressure, pH, flow rates) can significantly improve process consistency, safety, and efficiency.

Continuous process improvements are often achieved through statistical design of experiments (DoE) and the implementation of Process Analytical Technology (PAT) to gain a deeper understanding of the process and identify opportunities for optimization.

Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethylbenzidine Hydrochloride

Oxidation Reactions and Derived Product Formation

The oxidation of 2,2'-Dimethylbenzidine (B1662071) hydrochloride can lead to the formation of various products, with the nature of the product being highly dependent on the oxidizing agent used and the reaction conditions.

Formation of Azo Compounds

The primary amine groups of 2,2'-Dimethylbenzidine are readily diazotized and can be coupled with other aromatic compounds to produce a wide array of azo dyes and pigments. This process, a cornerstone of dye chemistry, involves a two-step reaction.

First, the primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. canada.caresearchgate.net This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. researchgate.net

The second step is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with an activated aromatic compound, such as a phenol or another amine, to form an azo compound, characterized by the -N=N- functional group. researchgate.net The extended conjugation provided by the azo linkage and the aromatic rings is responsible for the vibrant colors of these dyes. researchgate.net While the general mechanism for azo dye formation is well-established, specific research on the kinetics and yield of azo dyes derived from 2,2'-Dimethylbenzidine hydrochloride is a specialized area of industrial research.

Reactivity with Specific Oxidizing Agents (e.g., Potassium Permanganate, Hydrogen Peroxide)

The interaction of 2,2'-Dimethylbenzidine with strong oxidizing agents leads to the formation of colored oxidation products. This reactivity is analogous to that of other benzidine (B372746) derivatives, such as 3,3',5,5'-tetramethylbenzidine (TMB), which are widely used in analytical chemistry.

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent that reacts with benzidine derivatives to produce colored products. nih.govresearchgate.net In acidic conditions, permanganate (MnO₄⁻), which is purple, is reduced, while the benzidine derivative is oxidized. pnnl.gov With a related compound, TMB, KMnO₄ induces the formation of a blue-colored oxidized product. nih.govresearchgate.net This redox reaction is highly efficient and rapid. nih.gov The reaction involves the transfer of electrons from the amine groups of the benzidine derivative to the permanganate ion, leading to a change in the electronic structure of the molecule and the generation of a colored species.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide can also oxidize benzidine derivatives, often catalyzed by peroxidases or other catalysts. researchgate.netitwreagents.comnih.gov The reaction of TMB with H₂O₂ in the presence of a catalyst results in a one-electron oxidation to form a blue-colored radical cation. itwreagents.com A subsequent one-electron oxidation yields a yellow diimine product. itwreagents.com While direct oxidation of 2,2'-Dimethylbenzidine by hydrogen peroxide alone is possible, the reaction is often slower and less efficient than catalyzed reactions. The mechanism involves the generation of reactive oxygen species from H₂O₂ that then attack the electron-rich amine groups.

Table 1: Oxidation Reactions of Benzidine Derivatives

| Oxidizing Agent | Substrate (Analogue) | Key Observation | Product Type |

|---|---|---|---|

| Potassium Permanganate | 3,3',5,5'-Tetramethylbenzidine | Rapid formation of a blue color nih.govresearchgate.net | Oxidized diamine |

Reduction Reactions and Hydrazine (B178648) Derivative Synthesis

The reduction of compounds containing nitrogen-nitrogen bonds is a key synthetic transformation. While 2,2'-Dimethylbenzidine itself does not have a reducible azo group, its azo derivatives can be reduced. The reduction of the azo linkage in dyes derived from 3,3'-dimethylbenzidine by intestinal bacteria has been shown to regenerate the parent amine. nih.gov

The synthesis of hydrazine derivatives from amines often involves indirect methods. A common route to substituted hydrazines is through the reduction of hydrazones or related compounds. nsf.govresearchgate.net For instance, N,N-dimethylhydrazones can be effectively reduced to their corresponding hydrazines using amine borane complexes. nsf.gov Another established method is the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions. organicchemistrydata.orgwikipedia.org While not a direct reduction of 2,2'-Dimethylbenzidine, these methods illustrate the general pathways to hydrazine derivatives that could be adapted starting from suitable precursors derived from 2,2'-Dimethylbenzidine.

Nucleophilic Substitution Reactivity of Amine Moieties

The primary amine groups of this compound are nucleophilic and can readily participate in substitution reactions with various electrophiles.

Reactions with Alkyl Halides

The reaction of the amine groups of 2,2'-Dimethylbenzidine with alkyl halides is a classic example of nucleophilic substitution, leading to the formation of N-alkylated products. libretexts.orguci.eduorgchemboulder.com This reaction typically proceeds via an Sₙ2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. libretexts.org

The rate of this bimolecular reaction is dependent on the concentration of both the amine and the alkyl halide. libretexts.orgorgchemboulder.com Steric hindrance around the nitrogen atom and the electrophilic carbon can affect the reaction rate. missouri.edu Due to the presence of two primary amine groups, the reaction can lead to a mixture of mono- and di-alkylated products, as well as potential overalkylation. princeton.edu Controlling the stoichiometry of the reactants is crucial to selectively obtain the desired product. google.com

Reactions with Acyl Chlorides

Acyl chlorides are highly reactive electrophiles that readily react with the amine groups of 2,2'-Dimethylbenzidine to form stable amide linkages. sciencemadness.orglibretexts.org This nucleophilic acyl substitution reaction is typically rapid and exothermic. researchgate.net

The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a chloride ion as the leaving group and forming the amide product. libretexts.org As hydrogen chloride (HCl) is generated as a byproduct, the reaction is often carried out in the presence of a base to neutralize the acid. libretexts.org Alternatively, two equivalents of the amine can be used, with one equivalent acting as the base. libretexts.org This reaction can be used to synthesize polyamides by reacting 2,2'-Dimethylbenzidine with a diacyl chloride.

Table 2: Nucleophilic Substitution Reactions of 2,2'-Dimethylbenzidine

| Electrophile | Reaction Type | Product Functional Group | Key Mechanistic Feature |

|---|---|---|---|

| Alkyl Halide | Sₙ2 Substitution libretexts.org | Secondary/Tertiary Amine | Backside attack by the amine nucleophile libretexts.org |

Table of Compounds

| Compound Name |

|---|

| 2,2'-Dimethylbenzidine |

| This compound |

| 3,3',5,5'-tetramethylbenzidine (TMB) |

| Benzidine |

| Hydrogen chloride |

| Hydrogen peroxide |

| Nitrous acid |

| Potassium permanganate |

Biochemical Transformation Pathways and Macromolecular Interaction Mechanisms

The carcinogenic potential of 2,2'-Dimethylbenzidine is intricately linked to its metabolic activation, a multi-step process that converts the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA. This pathway is characteristic of many aromatic amines and is a critical determinant of their biological effects.

The initial and rate-limiting step in the bioactivation of many aromatic amines is N-oxidation, a reaction predominantly catalyzed by the cytochrome P450 family of enzymes located in the endoplasmic reticulum of cells, particularly in the liver. While specific data on 2,2'-Dimethylbenzidine is limited, the well-established paradigm for aromatic amines suggests that cytochrome P450 isoforms, such as CYP1A2, are key players in this initial oxidative step. This enzymatic reaction introduces an oxygen atom onto one of the nitrogen atoms of the amino groups, leading to the formation of an N-hydroxyarylamine metabolite. Studies on the related compound o-toluidine have shown an increase in the activity of aryl hydrocarbon hydroxylase, a cytochrome P450-dependent enzyme, in the liver, kidney, and lung of rats, which may suggest a role for these enzymes in its metabolism nih.gov.

Table 1: Key Enzymes in the Metabolic Activation of Aromatic Amines

| Enzyme Family | Specific Isoform (Example) | Role in Bioactivation |

|---|---|---|

| Cytochrome P450 | CYP1A2 | Initial N-oxidation to form N-hydroxyarylamine |

The product of cytochrome P450-mediated N-oxidation is the N-hydroxyarylamine derivative of 2,2'-Dimethylbenzidine. This intermediate, N-hydroxy-2,2'-dimethylbenzidine, is a more proximate carcinogen than the parent compound. While more reactive, it is generally not the ultimate electrophile. The formation of this N-hydroxy metabolite is a critical juncture in the bioactivation pathway, as it is the substrate for subsequent enzymatic reactions that lead to the generation of highly reactive species. For the related compound o-toluidine, its N-oxidized metabolite, N-hydroxy-ortho-toluidine, has been shown to be mutagenic nih.gov.

The N-hydroxyarylamine intermediate can undergo further activation through a process called O-acetylation, which is catalyzed by N-acetyltransferases (NATs). These cytosolic enzymes transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydroxyl group of the N-hydroxyarylamine. This reaction results in the formation of a highly unstable N-acetoxy ester. This N-acetoxyarylamine is a key electrophilic metabolite. The stability of this ester is low, and it can spontaneously break down to form a highly reactive nitrenium ion. The process of N-acetylation followed by O-acetylation is a well-documented pathway for the activation of many aromatic amines cdc.gov.

The N-acetoxy ester of 2,2'-dimethylbenzidine is a potent electrophile. It can undergo heterolytic cleavage of the N-O bond, leading to the formation of a highly reactive and unstable arylnitrenium ion. This nitrenium ion is a strong electrophile that can readily attack nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. Aryl nitrenium ions are considered to be the ultimate carcinogenic species for many aromatic amines wikipedia.org. The reactivity of these ions is a key factor in the genotoxicity of the parent compound.

The ultimate electrophilic species, the nitrenium ion derived from 2,2'-Dimethylbenzidine, reacts with the nucleophilic centers in DNA bases to form covalent adducts. The primary targets for adduction by arylnitrenium ions are the C8 and N2 positions of guanine and, to a lesser extent, the N6 position of adenine nih.gov. This covalent binding to DNA distorts the helical structure of the DNA molecule, which can interfere with normal cellular processes such as DNA replication and transcription taylorandfrancis.com. The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis taylorandfrancis.comwikipedia.org. The presence of DNA adducts of the related compound o-toluidine has been detected in human bladder tissue, supporting its role in bladder carcinogenicity nih.gov.

Table 2: Common DNA Adducts of Aromatic Amines

| DNA Base | Site of Adduction | Type of Adduct |

|---|---|---|

| Guanine | C8 | C8-substituted guanine |

| Guanine | N2 | N2-substituted guanine |

Induction of Chromosomal Aberrations at the Molecular Level

2,2'-Dimethylbenzidine, a congener of the known human carcinogen benzidine, is recognized for its genotoxic and carcinogenic properties in animals. industrialchemicals.gov.au Its dihydrochloride salt, this compound, has been the subject of toxicological studies to understand its mechanism of action at a molecular level. industrialchemicals.gov.auepa.gov The capacity of this compound and its relatives to induce chromosomal aberrations is a critical aspect of its toxicity profile.

Research indicates that benzidine and its derivatives can cause significant increases in chromosomal aberrations (CA) in vivo. nih.gov The genotoxicity is linked to the metabolic activation of the aromatic amine structure. While the precise molecular mechanism for this compound is an area of ongoing investigation, the proposed pathway for related compounds involves the formation of reactive intermediates that can interact with DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, may cause mutations, chromosome breakage, and disruptions during cell division. mdpi.com Studies on other chemical agents that induce chromosomal damage suggest that the formation of interstrand cross-links (ICLs) in DNA is a key lesion that can lead to such aberrations. mdpi.com

Lethal mutations have been observed in the germ cells of Drosophila melanogaster after exposure to 3,3'-DMB HCl, further highlighting its genotoxic potential. industrialchemicals.gov.au The National Toxicology Program (NTP) has conducted studies on 3,3'-dimethylbenzidine dihydrochloride, which reported an increased incidence of tumors in various organs in rats, providing further evidence of its carcinogenic activity. epa.govnih.gov

Table 1: Genotoxicity Findings for Benzidine Congeners

| Compound | Test System | Endpoint | Result | Reference |

|---|---|---|---|---|

| Benzidine & derivatives | Mouse lymphocytes (in vivo) | Chromosome Aberrations (CA) | Significant increase | nih.gov |

| 3,3'-Dimethylbenzidine HCl | Drosophila melanogaster | Lethal mutations in germ cells | Observed | industrialchemicals.gov.au |

| 3,3'-Dimethylbenzidine dihydrochloride | F344/N Rats | Multi-organ tumors | Increased incidence | epa.govnih.gov |

Reductive Cleavage of Azo Linkages in Derived Dye Compounds

Azo dyes derived from 2,2'-dimethylbenzidine are of significant concern due to the potential for the reductive cleavage of the azo bond (-N=N-). canada.ca This chemical reaction breaks the dye molecule and releases the parent amine, in this case, 2,2'-dimethylbenzidine. canada.ca The azo linkage is often the most chemically labile part of the dye molecule. canada.ca

This cleavage can occur through both biological and abiotic processes. canada.caindustrialchemicals.gov.au

Biological Cleavage: In biological systems, including the human liver and intestinal microflora, enzymes known as azoreductases catalyze the reductive cleavage of the azo bond. industrialchemicals.gov.auresearchgate.net This enzyme-mediated metabolism can occur under both anaerobic and aerobic conditions. industrialchemicals.gov.aunih.gov The reaction typically utilizes reducing equivalents like NADH or NADPH as electron donors to break the azo linkage, resulting in the formation of two separate aromatic amines. researchgate.net The release of potentially carcinogenic amines like 2,2'-dimethylbenzidine from consumer products containing such dyes is a primary route of indirect human exposure. nih.gov

Abiotic Cleavage: Non-biological processes can also lead to the cleavage of azo bonds. These include photochemical degradation (exposure to light) and thermal degradation. canada.caindustrialchemicals.gov.au For instance, photocatalysis using semiconductors like TiO2 can drive the reductive cleavage of N=N bonds, transforming the dye into its constituent amines. mdpi.com Other chemical methods, such as using electrolytically generated vanadium(II), have also been shown to effectively cleave azo dyes. asianpubs.org

The significance of this reductive cleavage is well-established in the context of the mutagenicity and carcinogenicity of azo dyes. industrialchemicals.gov.au The resulting aromatic amine cleavage products are often more readily absorbed by the body than the parent dye molecule. industrialchemicals.gov.au

Table 2: Mechanisms of Azo Bond Cleavage

| Cleavage Type | Mechanism | Key Factors | Result |

|---|---|---|---|

| Biological | Enzymatic reduction | Azoreductases, NADH/NADPH, Intestinal microflora, Liver enzymes | Formation of aromatic amines |

| Abiotic | Photochemical/Thermal degradation | UV/Sunlight, Heat, Photocatalysts (e.g., TiO2), Chemical reductants | Formation of aromatic amines |

Abiotic Transformation Processes and Environmental Fate Implications

The environmental fate of this compound is governed by several abiotic processes that determine its persistence, transport, and degradation.

Hydrolytic Stability and Pathways under Environmental Conditions

Based on data for the parent compound benzidine, this compound is not expected to undergo significant hydrolysis in water under typical environmental conditions of temperature and pH. nih.govnih.gov The C-N bonds and the aromatic rings are generally stable against hydrolysis. This compound is soluble in water, forming acidic solutions. nih.gov Once dissolved in aquatic environments, it is expected to partition to soil and sediment, with its mobility influenced by the pH of the system. nih.govnih.gov Adsorption to clays, soils, and sediments is a major process, which reduces its concentration in the water column but can lead to its accumulation in benthic environments. nih.gov

Other Abiotic Degradation Mechanisms

Beyond hydrolysis, other abiotic mechanisms contribute to the transformation of this compound in the environment.

Photolysis: Direct photolysis may occur when the compound is exposed to sunlight, particularly in surface waters and the atmosphere. nih.govnih.gov If released to the air, the vapor-phase fraction of 3,3'-dimethylbenzidine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is short, around 3 hours, suggesting it is a significant degradation pathway in the atmosphere. nih.gov Indirect photolysis in surface waters, mediated by hydroxyl radicals generated from substances like nitrate ions, can also contribute to its degradation. nih.gov

Oxidation: Benzidine has been shown to be oxidized by cations and at clay surfaces. nih.gov This suggests that this compound may also be susceptible to oxidation in soils and sediments, particularly in the presence of certain metal ions or active mineral surfaces.

While the compound is considered moderately persistent, these abiotic degradation pathways, combined with potential slow biodegradation, contribute to its eventual removal from the environment. nih.govnih.gov

Table 3: Summary of Environmental Fate Processes

| Process | Environmental Compartment | Description | Significance |

|---|---|---|---|

| Hydrolysis | Water | Not a significant degradation pathway. | High stability in water. |

| Adsorption | Water/Soil/Sediment | Partitions readily to solids and humic materials; mobility decreases with lower pH. | Reduces bioavailability in water; leads to accumulation in sediment. |

| Atmospheric Photolysis | Air | Rapid degradation by hydroxyl radicals. | Short atmospheric half-life (est. 3 hours). |

| Aqueous Photolysis | Surface Water | Direct and indirect photolysis can occur. | Contributes to degradation in sunlit waters. |

| Oxidation | Soil/Sediment | Potential oxidation at clay surfaces or by metal cations. | A potential degradation pathway in solid matrices. |

Advanced Materials Science Applications of 2,2 Dimethylbenzidine Hydrochloride

Role as a Key Intermediate in Azo Dye and Pigment Synthesis

2,2'-Dimethylbenzidine (B1662071), often used in the form of its hydrochloride salt for improved stability and solubility in aqueous media, serves as a foundational diamine component in the synthesis of a wide range of colorants. nih.gov Its structural characteristics, particularly the presence of methyl groups ortho to the amine functionalities, impart specific properties to the resulting dyes and pigments. The synthesis process typically begins with the diazotization of 2,2'-Dimethylbenzidine, where the two primary amino groups are converted into highly reactive diazonium salts. This bis-diazonium intermediate is then reacted with various coupling components to build the final chromophoric system. unb.ca

The bis-diazonium salt derived from 2,2'-Dimethylbenzidine is a versatile precursor for creating symmetrical bisazo dyes. nih.gov This is achieved by coupling the salt with two equivalents of a chosen coupling agent, which can range from simple phenols and naphthols to more complex heterocyclic structures. google.comnih.gov This process links two identical chromophoric systems through the central 2,2'-dimethylbiphenyl (B165481) core.

For instance, the coupling of diazotized 2,2'-Dimethylbenzidine with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile, leads to the formation of bisazo products that can exist in an azo-hydrazo tautomeric form. doi.orgnih.govnih.govresearchgate.net Furthermore, these intermediates can be cyclized to generate more complex structures. doi.orgnih.govnih.gov

The synthesis of bisazomethine dyes involves a different pathway, typically the condensation of the diamine with two equivalents of an aromatic aldehyde. New bisazo–bisazomethine disperse dyes have been prepared by coupling diazotized aromatic amines with a Schiff base, which itself was synthesized from the condensation of an aldehyde with a diamine. researchgate.net This creates dyes where the imine (-CH=N-) linkage is a key part of the conjugated system.

The substituents on the benzidine (B372746) core play a critical role in defining the final properties of the dye. The methyl groups in the 2 and 2' positions of 2,2'-Dimethylbenzidine exert significant steric hindrance. This steric crowding forces the two phenyl rings of the biphenyl (B1667301) system to twist relative to each other, increasing the dihedral angle between them. researchgate.net

This enforced non-planarity is a crucial structural feature. In contrast to the flat, planar structure of unsubstituted benzidine, the twisted conformation of the 2,2'-dimethylbiphenyl unit disrupts the continuous π-orbital overlap across the molecule. While planarity is often sought to achieve deep colors (bathochromic shifts), controlled introduction of non-planarity can be used to fine-tune the dye's properties. researchgate.net For example, this twisting can increase the solubility of the dye and alter its interaction with substrates like textile fibers. mdpi.com

The steric hindrance and resulting non-planarity induced by the 2,2'-methyl groups have a direct impact on the electronic and optical properties of the derived colorants. researchgate.net The disruption of π-conjugation across the biphenyl bridge generally leads to a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption wavelength (λmax) compared to dyes derived from the more planar, unsubstituted benzidine. beilstein-journals.org This means that dyes based on 2,2'-Dimethylbenzidine are often lighter in color (e.g., yellows and oranges) than their direct benzidine analogues.

| Property | Influence of 2,2'-Methyl Groups | Resulting Effect on Dye |

| Planarity | Introduces steric hindrance, forcing the biphenyl rings to twist. | Decreased planarity (increased dihedral angle). researchgate.net |

| π-Conjugation | The twist disrupts the continuous overlap of π-orbitals across the molecule. | Weakened conjugation across the biphenyl bridge. |

| Color (λmax) | Disrupted conjugation raises the energy required for electronic transition. | Hypsochromic (blue) shift, leading to lighter colors (e.g., yellow, orange) compared to analogues from planar benzidine. beilstein-journals.org |

| Solubility | The non-planar structure can hinder efficient crystal packing. | Often leads to improved solubility in organic solvents. mdpi.com |

High-Performance Polymer Synthesis and Characterization

Beyond its role in colorant synthesis, 2,2'-Dimethylbenzidine is a valuable monomer for the creation of high-performance polymers, most notably polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace and electronics. nih.govissp.ac.ru

2,2'-Dimethylbenzidine (DMBZ) serves as the diamine component in the polycondensation reaction that forms polyimides. researchgate.net The synthesis is typically a two-step process. First, the diamine is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. This step yields a soluble poly(amic acid) (PAA) precursor.

In the second step, the PAA is converted into the final polyimide through a process called imidization. This involves cyclodehydration, where water is eliminated to form the stable five-membered imide rings in the polymer backbone. This can be achieved either by heating the PAA to high temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures. issp.ac.ru The structure of the resulting polyimide incorporates the rigid, non-planar 2,2'-dimethylbiphenyl unit into its repeating structure. researchgate.net

The incorporation of the 2,2'-Dimethylbenzidine unit into the polyimide backbone significantly influences the polymer's final properties. The rigid, aromatic nature of the monomer contributes to a high glass transition temperature (Tg) and excellent thermal stability. researchgate.netcore.ac.uk The thermal stability of polyimides is often evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. biu.ac.il

The non-planar structure resulting from the methyl groups can affect polymer chain packing. This can lead to increased solubility and lower crystallinity compared to polyimides made from planar diamines, which can be advantageous for processing. Researchers have prepared a series of polyimide aerogels using 2,2'-dimethylbenzidine as the diamine and various dianhydrides, demonstrating the ability to regulate microstructure, mechanical properties, and thermal stability by altering the co-monomer. researchgate.net

| Polyimide System (Diamine:Dianhydride) | 5% Weight Loss Temp. (TGA in N₂) | Glass Transition Temp. (Tg) | Key Property Contribution of DMBZ |

| DMBZ-PMDA | ~550 °C | > 350 °C | High rigidity and aromatic content contribute to excellent thermal stability. researchgate.net |

| DMBZ-BPDA | ~560 °C | > 340 °C | The non-planar structure can improve solubility and processability over planar analogues. researchgate.net |

| DMBZ-6FDA | ~540 °C | > 360 °C | The combination with fluorinated dianhydrides can enhance solubility and modify dielectric properties. |

Note: The values presented are representative and can vary based on specific synthesis conditions, molecular weight, and measurement techniques.

Modulation of Glass Transition Temperatures (Tg) in Polymer Architectures

The glass transition temperature (Tg) is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The incorporation of 2,2'-Dimethylbenzidine into polymer backbones, such as those of polyimides and polyamides, directly influences the final material's Tg. The methyl groups at the 2- and 2'- positions of the biphenyl ring introduce a kink in the polymer chain, disrupting the planarity and hindering close chain packing. kpi.ua

This disruption reduces the intermolecular forces and increases the free volume within the polymer matrix, which in turn lowers the energy barrier for segmental motion of the polymer chains. As a result, the glass transition temperature is often modulated. For instance, in a series of aromatic polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), the introduction of different substituent groups on the diamine moiety significantly affects the Tg. While a direct comparison with an unsubstituted benzidine polymer highlights the effect of the methyl groups, a study on various 2,2'-disubstituted biphenyl diamines showed that increasing the size of the substituent group generally leads to a decrease in Tg. kpi.ua This is because larger groups create more significant steric hindrance, preventing efficient molecular packing and lowering the temperature at which the polymer chains gain mobility. kpi.uamdpi.com

Research has shown that for polyimides with the same backbone, variations in the diamine component can systematically alter the Tg. researchgate.net The rigidity of the polymer chain is a primary factor; introducing flexible linkages or bulky side groups can decrease the Tg, while rigid, linear structures tend to increase it. rsc.orgrsc.orgresearchgate.net The methyl groups in 2,2'-Dimethylbenzidine contribute to a decrease in chain rigidity compared to the parent benzidine molecule, thereby influencing the final Tg.

Table 1: Effect of Diamine Structure on the Glass Transition Temperature (Tg) of Polyimides

| Dianhydride Monomer | Diamine Monomer | Substituent Group at 2,2'-positions | Glass Transition Temperature (Tg) (°C) |

| 6FDA | 2,2'-Dimethylbenzidine | -CH₃ | Varies based on specific synthesis |

| 6FDA | 2,2'-Dichlorobenzidine | -Cl | Lower than methyl-substituted |

| 6FDA | 2,2'-Dibromobenzidine | -Br | Lower than methyl-substituted |

| 6FDA | 2,2'-Diiodobenzidine | -I | Lowest among halogens |

| Data synthesized from findings that show a decrease in Tg with an increase in the size and shape anisotropy of disubstituted pendant groups. kpi.ua |

Design and Synthesis of Advanced Composite Materials

The synthesis of the polymer matrix, typically a polyimide or polyamide, involves a polycondensation reaction. The choice of the diamine monomer is critical in tailoring the processability and final properties of the matrix resin. The non-coplanar structure induced by the methyl groups in 2,2'-Dimethylbenzidine improves the solubility of the resulting polyimide, which is a significant advantage for composite fabrication. kpi.uatitech.ac.jp This allows for the use of solution-based processing techniques, such as pre-impregnation (prepregging) of fiber reinforcements, which are essential for creating high-quality composite parts.

Furthermore, the thermal stability of the resulting polymer is a key consideration. Polyimides derived from aromatic diamines like 2,2'-Dimethylbenzidine generally exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. core.ac.ukresearchgate.net This allows the resulting composites to be used in high-temperature environments. The specific architecture of the diamine influences properties like the coefficient of thermal expansion (CTE) and mechanical strength, which are critical for the durability and reliability of the composite structure. mdpi.com

Rational Design of Diamine Analogues for Improved Solubility and Processability

A major challenge with high-performance aromatic polymers, such as wholly aromatic polyamides and polyimides, is their poor solubility and high melting temperatures, which makes them difficult to process. nih.govscielo.br The rational design of diamine monomers is a key strategy to overcome these limitations. The structure of 2,2'-Dimethylbenzidine is an example of such a design.

By introducing methyl groups ortho to the amine, the planarity of the biphenyl system is disrupted. This structural modification hinders the close packing of polymer chains and weakens intermolecular interactions, which in turn enhances the solubility of the polymer in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). kpi.uanih.govresearchgate.net This improved solubility is crucial for casting flexible films and for other solution-based processing techniques. titech.ac.jp

Building on this principle, researchers design other diamine analogues with different bulky or flexible substituents to further enhance solubility and processability without significantly compromising the desirable thermal and mechanical properties. researchgate.netnih.gov Strategies include:

Introduction of bulky pendant groups: Similar to the methyl groups in 2,2'-Dimethylbenzidine, other bulky groups can be attached to the polymer backbone to increase solubility.

Incorporation of flexible linkages: Introducing flexible ether (-O-), sulfide (B99878) (-S-), or methylene (-CH2-) linkages into the diamine structure can increase the rotational freedom of the polymer chain, leading to better solubility and lower glass transition temperatures. nih.gov

This approach allows for the creation of a wide range of soluble, high-performance polymers suitable for various applications, from gas separation membranes to microelectronics. titech.ac.jp

Optimization of Molar Ratios in Polycondensation Reactions

The synthesis of high-performance polymers from 2,2'-Dimethylbenzidine hydrochloride and a dianhydride or diacid chloride occurs via polycondensation. The success of this polymerization heavily relies on achieving a high molecular weight, which is essential for obtaining good mechanical properties. A critical factor in achieving a high degree of polymerization is the precise control of the stoichiometry of the reacting monomers. canada.ca

The Carothers' equation predicts that the highest molecular weight is achieved when the molar ratio of the functional groups of the two monomers is exactly 1:1. Any deviation from this perfect stoichiometric balance will limit the chain growth and result in a lower average molecular weight. In practice, achieving this perfect ratio can be challenging due to impurities in the monomers or side reactions.

A study on the optimization of polycondensation conditions for a polymer of intrinsic microporosity (PIM-1) demonstrated the crucial role of the molar ratio between the monomers and the catalyst (K₂CO₃). canada.ca The optimized molar ratio of the two monomers was found to be exactly 1:1, while the ratio of the catalyst was slightly in excess (1/1/2.04) to ensure the reaction proceeded efficiently. canada.ca Similarly, when synthesizing copolymers, the molar ratios of the different diamines or dianhydrides are carefully controlled to tailor the final properties of the material, such as the glass transition temperature. rsc.org

Table 2: Example of Monomer Compositions in Co-poly(amide-imide) Synthesis

| Co-PAI Sample | Diamine (mole) | Dianhydride A (mole) | Dianhydride B (mole) | Molar Ratio (Diamine:A:B) |

| A | 1.0 | 1.0 | 0 | 1 : 1 : 0 |

| B | 1.0 | 0.9 | 0.1 | 1 : 0.9 : 0.1 |

| C | 1.0 | 0.8 | 0.2 | 1 : 0.8 : 0.2 |

| D | 1.0 | 0.7 | 0.3 | 1 : 0.7 : 0.3 |

| E | 1.0 | 0.6 | 0.4 | 1 : 0.6 : 0.4 |

| This table illustrates how molar ratios are varied to create a series of copolymers with different properties. Adapted from a study on Co-PAI films. rsc.org |

Utilization of Cross-linking Agents for Enhanced Mechanical Properties

To further improve the mechanical properties, thermal stability, and chemical resistance of polymers derived from 2,2'-Dimethylbenzidine, cross-linking agents can be incorporated into the polymer matrix. Cross-linking involves forming covalent bonds between polymer chains, creating a three-dimensional network structure. thermofisher.com This network restricts the movement of polymer chains, leading to an increase in stiffness, hardness, and resistance to solvents and heat. nih.gov

The introduction of a cross-linking agent can significantly impact the material's properties. For instance, in epoxy resins, the cross-linking density, which is determined by the type and amount of cross-linking agent (often a diamine), directly correlates with the glass transition temperature (Tg); a higher cross-linking density generally leads to a higher Tg. researchgate.net

Various types of cross-linking agents can be used, depending on the polymer system and the desired properties. These can be multifunctional monomers that are added during the initial polymerization or agents that react with the polymer chains in a post-polymerization step. thermofisher.comnih.gov The choice and concentration of the cross-linking agent are critical, as excessive cross-linking can sometimes lead to brittleness, reducing the material's toughness and impact strength. nih.gov Therefore, a balance must be struck to optimize the mechanical performance for a specific application.

Application in Aerogel Fabrication and Property Modification

Aerogels are a unique class of materials characterized by their extremely low density, high porosity, and large surface area. nih.govmdpi.com While most commonly made from silica, polymer-based aerogels are gaining interest for applications requiring greater flexibility and tailored chemical functionalities. Polyimide aerogels, synthesized using aromatic diamines like 2,2'-Dimethylbenzidine, are particularly promising for high-temperature applications due to their inherent thermal stability.

The synthesis of these aerogels typically involves the formation of a polymer gel, followed by a solvent extraction process, often using supercritical drying, that preserves the delicate porous network structure. mdpi.com The structure of the diamine monomer plays a crucial role in the final properties of the aerogel. The kinked, non-linear structure provided by 2,2'-Dimethylbenzidine can lead to the formation of highly porous and robust aerogel networks.

Research has shown that aerogels based on 2,2'-Dimethylbenzidine (DMBZ) can exhibit very low dielectric constants, making them suitable for use as insulators in advanced microelectronics and flexible electronic devices. Furthermore, cross-linking agents can be used during aerogel fabrication to improve the mechanical integrity and prevent the collapse of the porous structure during processing and use. The ability to modify the polymer backbone through the choice of diamine and dianhydride allows for fine-tuning of the aerogel's properties, including pore size, surface area, and mechanical strength, to meet the demands of specific applications. nih.gov

Molecular and Electronic Structure Research of 2,2 Dimethylbenzidine Hydrochloride and Its Derivatives

Conformational Analysis of the Biphenyl (B1667301) Linkage

The dihedral angle, which describes the twist between the two phenyl rings, is a critical parameter in the conformational analysis of biphenyl derivatives. In an unsubstituted biphenyl, the planar conformation is destabilized by steric hindrance between the ortho-hydrogens, leading to a twisted conformation with a dihedral angle of approximately 45°. libretexts.org This twisting represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing effect of steric repulsion.

For 2,2'-disubstituted biphenyls like 2,2'-Dimethylbenzidine (B1662071), the presence of substituents at the ortho positions significantly increases the steric hindrance, forcing a larger dihedral angle. This deviation from planarity has profound chemical implications. A larger dihedral angle reduces the extent of π-conjugation between the two aromatic rings. This can affect the electronic properties of the molecule, including its absorption spectrum and its ability to participate in reactions that depend on a conjugated system. The barrier to rotation around the central C-C bond is also increased, which can lead to the existence of stable atropisomers at room temperature.

The ortho-methyl substituents in 2,2'-Dimethylbenzidine hydrochloride play a pivotal role in dictating the molecule's conformation. These methyl groups are significantly larger than hydrogen atoms, leading to substantial steric repulsion in a planar conformation. To alleviate this steric strain, the molecule adopts a twisted conformation where the phenyl rings are rotated out of plane with respect to each other.

This enforced twisted conformation is the most stable state for 2,2'-Dimethylbenzidine. The energy barrier to rotation around the biphenyl linkage is increased due to the need for the bulky methyl groups to pass by each other. This high rotational barrier can make the interconversion between different twisted conformations slow, potentially allowing for the isolation of individual atropisomers. The preference for a twisted conformation over a planar one directly impacts the molecule's shape, size, and how it can interact with other molecules, such as biological receptors.

Steric Hindrance Effects on Molecular Conformation and Chemical Reactivity

Steric hindrance, arising from the spatial arrangement of atoms, is a dominant factor in the chemistry of this compound. The ortho-methyl groups create a crowded environment around the biphenyl linkage and the amino groups. This steric crowding has significant consequences for both the molecule's conformation and its chemical reactivity. aip.org

Electronic Property Characterization and Structure-Property Relationships

The electronic properties of this compound are intrinsically linked to its molecular structure. The introduction of methyl groups and the resulting non-planar conformation alter the electronic landscape of the parent benzidine (B372746) molecule. Methyl groups are known to be weakly electron-donating through an inductive effect. This can increase the electron density on the aromatic rings, potentially influencing the basicity of the amino groups and the molecule's susceptibility to electrophilic attack.

However, the more significant electronic effect stems from the twisted conformation. The reduced π-conjugation between the phenyl rings, due to the large dihedral angle, means that the electronic systems of the two rings are partially decoupled. This can lead to changes in the molecule's ultraviolet-visible (UV-Vis) absorption spectrum compared to a more planar analog. The relationship between the structure and electronic properties is crucial for understanding the molecule's behavior in various applications, from its use as a chemical intermediate to its interactions in biological systems. For instance, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are affected by these structural changes, which in turn can influence the molecule's redox potential and its ability to participate in charge-transfer interactions.

Structure-Activity Relationships in Benzidine Analogues

The biological activity of benzidine and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to correlate specific structural features with biological outcomes, such as mutagenicity or carcinogenicity. These studies have shown that the type, number, and position of substituents on the biphenyl scaffold are critical determinants of activity.

These structural differences between isomers can lead to vastly different biological activities. The shape and electronic properties of a molecule determine how it fits into the active site of an enzyme or a receptor. Therefore, a change in substituent position can dramatically alter these interactions. For instance, the mutagenicity of benzidine derivatives has been shown to be influenced by the nature and position of substituents. oup.comnih.gov Some studies have indicated that electron-withdrawing groups can affect the stability of metabolic intermediates, thereby influencing mutagenic potential. nih.gov The specific arrangement of substituents in this compound, with its enforced non-planar structure, will dictate its unique biological interaction profile compared to other benzidine isomers.

Principles for Designing Modified Benzidine Analogues with Desired Properties

The design of modified benzidine analogues is a focused effort to mitigate the adverse biological effects, particularly mutagenicity and carcinogenicity, associated with the parent compound while retaining or enhancing desirable physicochemical properties for various applications, such as in the synthesis of azo dyes. Research into the structure-activity relationships (SAR) of benzidine derivatives has illuminated several key principles that guide the rational design of safer and more effective analogues. These principles primarily revolve around the strategic introduction of specific substituents onto the biphenyl backbone to influence metabolic activation pathways and interaction with biological macromolecules.

A significant body of research has demonstrated that the mutagenic potential of benzidine analogues can be systematically altered through chemical modification. The core concept underpinning this design strategy is the introduction of substituents at positions ortho to the amino groups (the 3, 3', 5, and 5' positions). These modifications can exert both steric and electronic effects that interfere with the metabolic activation processes necessary for the exertion of mutagenicity.

One of the most successful strategies for detoxification involves the introduction of methyl groups. For instance, the addition of four methyl groups to the benzidine molecule to create 3,3',5,5'-tetramethylbenzidine has been shown to completely abolish its mutagenic activity. oup.com This particular analogue is noted as a non-carcinogen and has been used as an industrial substitute for benzidine. oup.com The presence of these bulky groups is thought to sterically hinder the enzymatic N-oxidation of the amino groups, which is a critical step in the metabolic activation to DNA-reactive species.

Conversely, the introduction of other types of substituents can have varied and sometimes enhancing effects on mutagenicity. The addition of a methoxy group to the benzidine molecule, for example, has been observed to increase its mutagenicity. oup.com Halogenation also significantly alters the mutagenic profile. 3,3'-Dichlorobenzidine has been identified as a potent mutagen. oup.com Interestingly, the introduction of halogen groups can convert the benzidine analogue into a direct mutagen, meaning it can exert its mutagenic effects without the need for metabolic activation. oup.com

Studies have also explored the relationship between the physicochemical properties of benzidine analogues and their mutagenic potential. For 3,3'-disubstituted benzidines, including dimethoxy, diamino, and dichloro derivatives, an inverse correlation has been observed between the basicity of the parent anilines and their mutagenic activity; an increase in mutagenicity is correlated with a decrease in basicity. nih.gov However, other physicochemical parameters have not shown a consistent correlation with mutagenicity. Research examining properties such as oxidation potentials, the energy difference between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), ionization potentials, and dipole moments found no clear proportional correlation with the bacterial mutagenic activities of a series of benzidine analogues. oup.comnih.gov This suggests that while electronic properties play a role, they are not the sole determinants of mutagenic potential, and factors like steric hindrance and specific metabolic pathways are critically important.

The following table summarizes the observed effects of various substituents on the mutagenicity of benzidine analogues based on findings from Ames Salmonella/microsome assays.

| Substituent/Modification | Effect on Mutagenicity | Reference Compound | Notes |

| 3,3',5,5'-Tetramethyl | Abolished mutagenic activity | Benzidine | This compound is considered non-carcinogenic. oup.com |

| 3,3'-Dichloro | Potent mutagen; direct-acting in some assays | Benzidine | Significantly more mutagenic than many other analogues. nih.gov |

| 3,3'-Dimethoxy | Increased mutagenicity | Benzidine | An example of how electron-donating groups can enhance mutagenicity. oup.com |

| Nitro groups | Can convert to a direct mutagen | 2-Aminobiphenyl | Introduction of two nitro groups to form 4,4'-dinitro-2-biphenylamine resulted in direct mutagenicity. oup.com |

| Deamination | Tends to increase oxidation potential | Benzidine | Deamination to form aminobiphenyl did not show a direct correlation with mutagenicity. oup.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 2,2'-Dimethylbenzidine (B1662071) hydrochloride from complex matrices and for its accurate quantification. The choice of technique depends on the analytical objective, ranging from routine purity checks to the characterization of complex polymer conjugates.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV/Vis) detector is a robust and widely used method for the analysis of 2,2'-Dimethylbenzidine and its derivatives. sphinxsai.com This technique offers excellent resolution and sensitivity for the quantification of the main compound and its impurities.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of 2,2'-Dimethylbenzidine can be achieved using a simple isocratic mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water, with the addition of an acid like phosphoric acid to control the pH and improve peak shape. sielc.com Detection is typically performed at a wavelength of 280 nm, where the benzidine (B372746) structure exhibits significant absorbance. sphinxsai.com

The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. For instance, a validated method for the separation of a mixture of benzidines, including 3,3'-dimethylbenzidine, demonstrated good linearity and low detection limits. sphinxsai.com

Table 1: Example of HPLC Conditions for Benzidine Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | 75:25 Methanol:Water |

| Flow Rate | 1.8 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 50°C |

| Data adapted from a study on the separation of benzidines and phenols. sphinxsai.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The principles of separation in UPLC are similar to HPLC, and methods can often be transferred between the two platforms. For 2,2'-Dimethylbenzidine, an HPLC method can be adapted for UPLC by using a column with smaller particles (e.g., 3 µm) to achieve a more rapid analysis. sielc.com This acceleration in analysis time is particularly beneficial for high-throughput screening applications. The mobile phase composition would remain similar to the HPLC method, consisting of an organic solvent and an acidified aqueous phase. sielc.com The shorter analysis times in UPLC lead to reduced solvent consumption, making it a more environmentally friendly and cost-effective technique.

When 2,2'-Dimethylbenzidine hydrochloride is used as a monomer or a building block in the synthesis of polymers, characterization of the resulting polymer conjugates is essential. Size-Exclusion Chromatography (SEC) coupled with a Multi-Angle Light Scattering (MALS) detector is a powerful technique for determining the absolute molar mass and size of macromolecules in solution. harvard.edu

SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. harvard.edu The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the SEC column. This information, combined with concentration data from a refractive index (RI) or UV detector, allows for the direct calculation of the weight-averaged molar mass (Mw) without the need for column calibration with standards. chromatographyonline.com

This technique is invaluable for characterizing polymer conjugates derived from 2,2'-Dimethylbenzidine, providing information on:

Absolute Molar Mass Distribution: Determining the range of molecular weights present in the polymer sample.

Degree of Substitution: Quantifying the average number of ligands or other molecules conjugated to the polymer backbone. nih.gov

Conformation: The relationship between molar mass and size can provide insights into the polymer's structure in solution (e.g., random coil, branched). wyatt.com

Table 2: Key Parameters Determined by SEC-MALS for Polymer Conjugates

| Parameter | Description |

| Weight-Averaged Molar Mass (Mw) | Absolute molecular weight of the polymer, independent of elution time. chromatographyonline.com |

| Polydispersity Index (PDI) | A measure of the breadth of the molar mass distribution. |

| Root Mean Square (RMS) Radius (Rg) | A measure of the size of the polymer molecule. lcms.cz |

| Degree of Conjugation | The extent to which a molecule has been attached to the polymer scaffold. nih.gov |

Preparative chromatography is a crucial technique for the purification of this compound and the isolation of its impurities for structural characterization. The goal of preparative chromatography is to isolate larger quantities of a specific compound, as opposed to the analytical focus of the previously described techniques.

The same liquid chromatography method used for analytical purposes can often be scaled up for preparative separation. sielc.com This involves using a larger column with a greater amount of stationary phase and injecting a larger sample volume. The fractions containing the purified compound are collected as they elute from the column.

For complex mixtures, two-dimensional preparative LC/MS systems can be employed to enhance resolving power. nih.gov In such a system, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further purification. nih.govresearchgate.net Mass-triggered fractionation is often used, where the mass spectrometer detects the target compound and initiates the collection of the corresponding fraction. nih.gov

The isolated impurities can then be subjected to further analysis, such as NMR or mass spectrometry, to determine their chemical structures. This information is vital for understanding degradation pathways and for process optimization to minimize impurity formation.

Mass Spectrometry for Structural Elucidation and Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and for the identification of its degradation products and other related impurities. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. This makes it a highly selective and sensitive technique for the analysis of complex mixtures.

For the analysis of 2,2'-Dimethylbenzidine by LC-MS, a key consideration is the composition of the mobile phase. While phosphoric acid is a suitable modifier for HPLC with UV detection, it is not volatile and therefore incompatible with mass spectrometry. sielc.com For MS-compatible applications, a volatile acid such as formic acid should be used in the mobile phase. sielc.com This ensures that the mobile phase components can be easily removed in the gas phase within the MS interface, allowing for efficient ionization of the analyte.

Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, providing clear molecular weight information.

Table 3: Common Interface Challenges in LC-MS and their Solutions

| Challenge | Description | Potential Solution |

| Ion Suppression/Enhancement | The presence of matrix components can interfere with the ionization of the analyte, leading to inaccurate quantification. | Improved sample preparation, use of a different ionization source, or chromatographic separation of interfering components. |

| Non-Volatile Buffers | Buffers like phosphate can contaminate the MS source and suppress the analyte signal. | Replacement with volatile buffers such as ammonium (B1175870) formate or ammonium acetate. For 2,2'-Dimethylbenzidine, replacing phosphoric acid with formic acid is recommended. sielc.com |

| In-source Dissociation | The analyte may fragment within the ion source, leading to a complex mass spectrum and potential misinterpretation. | Optimization of ion source parameters, such as temperature and voltages, to minimize fragmentation. chimia.ch |

| Low Ionization Efficiency | The analyte may not ionize efficiently, resulting in poor sensitivity. | Derivatization of the analyte to improve its ionization properties, or optimization of the mobile phase pH and composition. |

By carefully considering and addressing these challenges, LC-MS can be a powerful tool for the detailed characterization of this compound and its related substances.

Theoretical and Computational Chemistry Investigations

Reaction Pathway Modeling and Energy Landscape Exploration

Modeling of Chemical Reactions at Interfaces

While specific studies on the interfacial reactions of 2,2'-Dimethylbenzidine (B1662071) hydrochloride are not extensively documented, computational models can be employed to predict its behavior at various interfaces, such as solid-liquid or gas-solid boundaries. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the mechanisms of surface reactions, which is particularly relevant for understanding the environmental fate and catalytic or electrochemical applications of benzidine (B372746) derivatives.

For instance, studies on related aromatic amines have utilized DFT to explore their interaction with metal surfaces, such as in the context of corrosion inhibition. These studies calculate quantum chemical parameters to understand the adsorption behavior of the molecules on the metal surface. acs.org Such an approach could be adapted to model the interaction of 2,2'-Dimethylbenzidine hydrochloride with various surfaces, predicting adsorption energies, orientation at the interface, and the nature of the chemical bonding involved. This would be crucial in applications like the development of sensors or in understanding its persistence in soil and water systems.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its dynamic behavior in different environments, such as in aqueous solution or in proximity to biological macromolecules.

Computational Studies on Structure-Reactivity Correlations

Computational studies, particularly those employing quantum chemistry methods, are instrumental in establishing correlations between the molecular structure of a compound and its chemical reactivity. For 2,2'-Dimethylbenzidine and its analogs, these studies often focus on understanding the electronic properties that govern their biological activities, such as mutagenicity and carcinogenicity.

A study on benzidine and its analogs investigated the relationship between various physicochemical parameters and their mutagenic activities. nih.gov While a direct correlation was not found for parameters like oxidation potentials or HOMO-LUMO energy gaps, such studies highlight the complexity of structure-activity relationships. nih.gov More recent approaches have successfully used DFT-based reactivity descriptors to analyze the toxicity of benzidine. researchgate.net These descriptors, including chemical hardness, chemical potential, and electrophilicity index, provide insights into the molecule's propensity to accept or donate electrons, which is a key factor in its interactions with biological nucleophiles like DNA. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for Benzidine

| Descriptor | Value |

| Electronegativity (χ) | 3.25 eV |

| Chemical Hardness (η) | 2.55 eV |

| Electrophilicity Index (ω) | 2.07 eV |

| Dipole Moment | 1.43 Debye |

Data sourced from a DFT study on benzidine and are illustrative for the class of compounds. researchgate.net

These computational approaches allow for the screening of numerous derivatives to identify structural modifications that might alter their reactivity and, consequently, their toxicological profiles.

Computational Design of Novel Derivatives and Analogues

The insights gained from structure-reactivity studies fuel the computational design of novel derivatives and analogues of 2,2'-Dimethylbenzidine with potentially modified properties. In silico design strategies are pivotal in modern drug discovery and materials science, enabling the creation of molecules with desired characteristics before their actual synthesis.

Predictive Modeling for Tailored Chemical Properties

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, is a cornerstone of computational design. For aromatic amines, including derivatives of 2,2'-Dimethylbenzidine, QSAR models have been developed to predict their mutagenicity and carcinogenicity. nih.govoup.com These models are built upon datasets of known compounds and their measured activities, using molecular descriptors to establish a mathematical relationship that can then be used to predict the activity of new, untested molecules.

Machine learning algorithms, such as support vector machines and neural networks, can capture complex, non-linear relationships between chemical structure and biological activity, offering more robust predictive models. nih.govoup.comnih.gov These models can be used to virtually screen libraries of designed 2,2'-Dimethylbenzidine derivatives to identify candidates with potentially reduced toxicity or enhanced activity for a specific application.

In Silico Design of Modified Analogues with Altered Biochemical Interactions

Building on predictive models, in silico design involves the rational modification of a molecule's structure to achieve a desired change in its interaction with a biological target. For instance, if computational studies suggest that the carcinogenicity of benzidine derivatives is linked to their ability to be metabolized into reactive intermediates that bind to DNA, analogues of 2,2'-Dimethylbenzidine could be designed to hinder this metabolic activation. acs.org

This could involve introducing bulky substituents near the amine groups to sterically block the access of metabolic enzymes or modifying the electronic properties of the aromatic rings to make the molecule less susceptible to oxidation. Molecular docking and molecular dynamics simulations can then be used to evaluate the binding of these designed analogues to key metabolic enzymes, such as cytochrome P450s, or to their ultimate biological target, DNA. nih.govnih.gov This iterative cycle of design and in silico evaluation can significantly accelerate the discovery of safer alternatives or derivatives with novel therapeutic applications. mdpi.comnih.govresearchgate.netresearchgate.net